molecular formula C12H17N3O2 B13122010 1-(3,6-Dimethylpyrazin-2-yl)piperidine-4-carboxylic acid CAS No. 606106-86-9

1-(3,6-Dimethylpyrazin-2-yl)piperidine-4-carboxylic acid

Katalognummer: B13122010
CAS-Nummer: 606106-86-9
Molekulargewicht: 235.28 g/mol
InChI-Schlüssel: USESYLLQFQOXAY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3,6-Dimethylpyrazin-2-yl)piperidine-4-carboxylic acid is a compound that features a piperidine ring substituted with a carboxylic acid group and a pyrazine ring substituted with two methyl groups

Vorbereitungsmethoden

The synthesis of 1-(3,6-Dimethylpyrazin-2-yl)piperidine-4-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts and specific reagents to ensure the desired product is obtained with high yield and purity .

Industrial production methods may involve optimizing these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness. This can include the use of continuous flow reactors and other advanced technologies to streamline the synthesis process .

Analyse Chemischer Reaktionen

1-(3,6-Dimethylpyrazin-2-yl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

1-(3,6-Dimethylpyrazin-2-yl)piperidine-4-carboxylic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(3,6-Dimethylpyrazin-2-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The piperidine ring and pyrazine moiety can interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

CAS-Nummer

606106-86-9

Molekularformel

C12H17N3O2

Molekulargewicht

235.28 g/mol

IUPAC-Name

1-(3,6-dimethylpyrazin-2-yl)piperidine-4-carboxylic acid

InChI

InChI=1S/C12H17N3O2/c1-8-7-13-9(2)11(14-8)15-5-3-10(4-6-15)12(16)17/h7,10H,3-6H2,1-2H3,(H,16,17)

InChI-Schlüssel

USESYLLQFQOXAY-UHFFFAOYSA-N

Kanonische SMILES

CC1=CN=C(C(=N1)N2CCC(CC2)C(=O)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.